molecular formula C11H14N2O3 B1619133 4-(2-Nitrobenzyl)morpholine CAS No. 67589-21-3

4-(2-Nitrobenzyl)morpholine

Cat. No.: B1619133
CAS No.: 67589-21-3
M. Wt: 222.24 g/mol
InChI Key: PIIFPIILUANPKB-UHFFFAOYSA-N
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Description

4-(2-Nitrobenzyl)morpholine is an organic compound with the molecular formula C11H14N2O3 It is a derivative of morpholine, where the morpholine ring is substituted with a 2-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrobenzyl)morpholine typically involves the reaction of morpholine with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrobenzyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(2-Aminobenzyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

4-(2-Nitrobenzyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitrobenzyl)morpholine involves its interaction with molecular targets through its nitro and morpholine functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The morpholine ring can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrobenzyl)morpholine: Similar structure but with the nitro group in the para position.

    4-(2-Aminobenzyl)morpholine: Reduction product of 4-(2-Nitrobenzyl)morpholine.

    4-(2-Methoxybenzyl)morpholine: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group in the ortho position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts .

Properties

IUPAC Name

4-[(2-nitrophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIFPIILUANPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354820
Record name 4-(2-NITROBENZYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67589-21-3
Record name 4-(2-NITROBENZYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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